![molecular formula C20H15ClN4O3S2 B2759662 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 690960-04-4](/img/structure/B2759662.png)
2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
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Description
Scientific Research Applications
Anticancer Research
This compound exhibits potential as an anticancer agent. The presence of the 1,2,4-triazole moiety is significant in drug design due to its ability to interact with various biological targets. Research suggests that derivatives of 1,2,4-triazole have shown promising results in inhibiting cancer cell growth .
Antimicrobial Activity
The 1,2,4-triazole core is known for its antimicrobial properties. The compound’s structure allows it to act as a scaffold for developing new antimicrobial agents, which are crucial in the fight against drug-resistant bacteria .
Analgesic and Anti-inflammatory Applications
Compounds containing the 1,2,4-triazole ring system have been identified to possess analgesic and anti-inflammatory activities. This makes the compound a valuable candidate for the development of new pain relief and anti-inflammatory drugs .
Enzyme Inhibition
The structural features of this compound suggest its use as an enzyme inhibitor. It could target enzymes like carbonic anhydrase or cholinesterase, which are involved in various physiological processes and diseases .
Antioxidant Properties
The compound’s ability to donate and accept electrons makes it a good candidate for antioxidant properties. Antioxidants are important in protecting cells from oxidative stress, which can lead to chronic diseases .
Antiviral Research
Given the ongoing need for new antiviral agents, the compound’s structure could be explored for its potential to inhibit viral replication. The 1,2,4-triazole derivatives have shown some promise in this area .
properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O3S2/c21-13-3-1-12(2-4-13)15-10-29-19-23-24-20(25(15)19)30-11-18(26)22-14-5-6-16-17(9-14)28-8-7-27-16/h1-6,9-10H,7-8,11H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHHVVYOSRXZSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C4N3C(=CS4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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